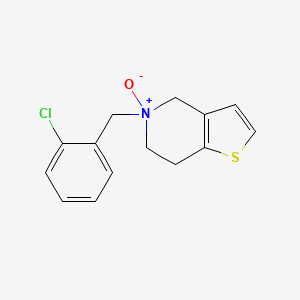
Ticlopidine N-Oxide
Descripción general
Descripción
Ticlopidine N-Oxide is a derivative of Ticlopidine, a well-known antiplatelet agent used to reduce the risk of thrombotic strokes. This compound is a metabolite formed through the N-oxidation of Ticlopidine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ticlopidine N-Oxide involves the N-oxidation of Ticlopidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids, or organic peroxides. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Ticlopidine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can revert it back to Ticlopidine.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols under basic conditions.
Major Products Formed:
Oxidation: Ticlopidine sulfoxide, Ticlopidine sulfone.
Reduction: Ticlopidine.
Substitution: Various substituted thienopyridines.
Aplicaciones Científicas De Investigación
Ticlopidine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Ticlopidine and its metabolites.
Biology: Studied for its role in the metabolism of Ticlopidine and its effects on platelet aggregation.
Medicine: Investigated for its potential therapeutic effects and safety profile compared to Ticlopidine.
Industry: Utilized in the development of new antiplatelet agents and in the study of drug metabolism and pharmacokinetics
Mecanismo De Acción
Ticlopidine N-Oxide exerts its effects by inhibiting platelet aggregation. It is a prodrug that is metabolized to an active form, which blocks the adenosine diphosphate receptor involved in glycoprotein GPIIb/IIIa receptor activation, leading to platelet aggregation. This inhibition prevents the binding of adenosine diphosphate to its platelet receptor, impairing the adenosine diphosphate-mediated activation of the glycoprotein GPIIb/IIIa complex .
Comparación Con Compuestos Similares
Clopidogrel: Another thienopyridine antiplatelet agent with a similar mechanism of action but a different safety profile.
Prasugrel: A newer thienopyridine with enhanced efficacy and safety compared to Ticlopidine.
Ticlopidine S-Oxide: Another metabolite of Ticlopidine with distinct chemical properties.
Uniqueness: Ticlopidine N-Oxide is unique due to its specific metabolic pathway and its role as an intermediate in the metabolism of Ticlopidine. Its distinct chemical structure and reactivity make it a valuable compound for studying the pharmacokinetics and pharmacodynamics of Ticlopidine .
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methyl]-5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-13-4-2-1-3-11(13)9-16(17)7-5-14-12(10-16)6-8-18-14/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEICEJCPALKCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CC2=C1SC=C2)(CC3=CC=CC=C3Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858484 | |
| Record name | 5-[(2-Chlorophenyl)methyl]-5-oxo-4,5,6,7-tetrahydro-5lambda~5~-thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79923-55-0 | |
| Record name | Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-, 5-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79923-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticlopidine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079923550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2-Chlorophenyl)methyl]-5-oxo-4,5,6,7-tetrahydro-5lambda~5~-thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TICLOPIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC6V97IZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the major metabolic pathways of Ticlopidine in rats?
A1: Research indicates that Ticlopidine undergoes several metabolic transformations in rats. These include N-oxidation [], cleavage of the N-C bond [], oxidation of aliphatic carbon followed by glycine conjugation [].
Q2: How does Ticlopidine N-oxide formation differ between various Cytochrome P450 2B isoforms?
A2: Studies using various Cytochrome P450 2B isoforms show differences in this compound production. Notably, P450 2B1 exhibits the highest rate of this compound formation, followed by 2B11, 2B4, and 2B6 []. This suggests that while N-oxidation is a common metabolic pathway across these isoforms, the specific enzyme structure influences the rate of this reaction.
Q3: Besides this compound, what other metabolites are formed during Ticlopidine metabolism and how does their production vary between different Cytochrome P450 isoforms?
A3: Ticlopidine metabolism involves a range of transformations beyond N-oxidation. Both human Cytochrome P450 2B6 and rabbit Cytochrome P450 2B4 yield metabolites such as 7-hydroxyticlopidine, 2-oxoticlopidine, and a Ticlopidine S-oxide dimer []. Interestingly, the ratio of these metabolites differs between the isoforms. For instance, Cytochrome P450 2B6 shows a higher production of 7-hydroxyticlopidine and the Ticlopidine S-oxide dimer compared to Cytochrome P450 2B4 []. This highlights the influence of subtle structural variations in these enzymes on their metabolic activity and product specificity.
Q4: What is the significance of studying Ticlopidine metabolism with different Cytochrome P450 isoforms?
A4: Research into Ticlopidine's interaction with various Cytochrome P450 isoforms provides valuable insights into the drug's metabolic pathways and the role of specific enzymes in these processes []. This knowledge is crucial for understanding potential drug-drug interactions, interindividual variability in drug response, and for developing safer and more effective therapeutic strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
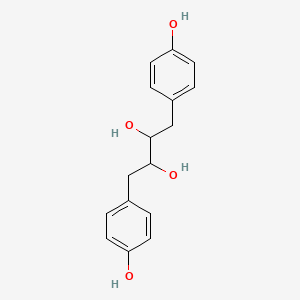
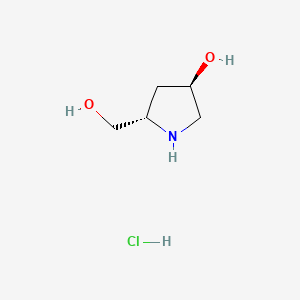

![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
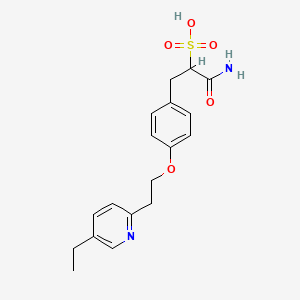
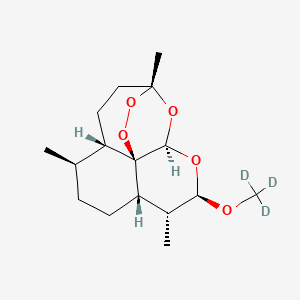

![(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B586166.png)

